molecular formula C10H18N4 B1453094 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 1248960-54-4

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Cat. No. B1453094
M. Wt: 194.28 g/mol
InChI Key: ANUYVQZAPFNGTA-UHFFFAOYSA-N
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Description

The compound “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important structural moieties of many pharmaceutical drugs . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Compounds showed promising cytotoxic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one of the derivatives, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .

Safety And Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Hence, the discovery and development of more effective 1,2,4-triazole derivatives is a promising direction for future research .

properties

IUPAC Name

3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUYVQZAPFNGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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